molecular formula C27H32O3 B15192720 3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether CAS No. 80853-87-8

3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether

Katalognummer: B15192720
CAS-Nummer: 80853-87-8
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: IZJURNXDQYLACE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether is an organic compound with a complex structure that includes phenoxybenzyl and ethoxyethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenoxybenzyl alcohol and ethoxyethyl benzene derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenoxybenzyl 2-(4-(1-ethoxyethyl)phenyl)-2-methylpropyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

80853-87-8

Molekularformel

C27H32O3

Molekulargewicht

404.5 g/mol

IUPAC-Name

1-(1-ethoxyethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C27H32O3/c1-5-29-21(2)23-14-16-24(17-15-23)27(3,4)20-28-19-22-10-9-13-26(18-22)30-25-11-7-6-8-12-25/h6-18,21H,5,19-20H2,1-4H3

InChI-Schlüssel

IZJURNXDQYLACE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.